Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate
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Overview
Description
Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a diazene group, which is a functional group containing two nitrogen atoms connected by a double bond, and a trimethylsilyl group, which is a silicon-containing substituent. The presence of these groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate typically involves the reaction of ethyl diazoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the diazene and trimethylsilyl groups. The diazene group can undergo cycloaddition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make the compound a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl diazoacetate: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl diazomethane: Contains a diazene group and a trimethylsilyl group but differs in the overall structure.
Uniqueness
Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate is unique due to the combination of the diazene and trimethylsilyl groups, which impart distinctive reactivity and stability. This makes it particularly useful in synthetic applications where both stability and reactivity are required.
Properties
CAS No. |
62261-09-0 |
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Molecular Formula |
C6H14N2O4Si |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
ethoxycarbonylimino-oxido-trimethylsilyloxyazanium |
InChI |
InChI=1S/C6H14N2O4Si/c1-5-11-6(9)7-8(10)12-13(2,3)4/h5H2,1-4H3 |
InChI Key |
BANMJLVHNVHGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=[N+]([O-])O[Si](C)(C)C |
Origin of Product |
United States |
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